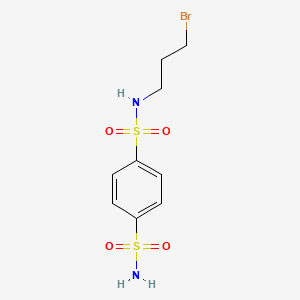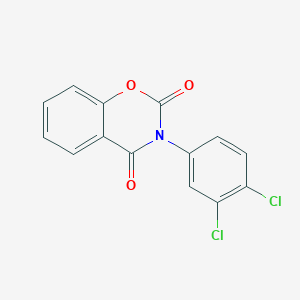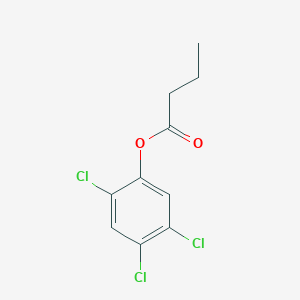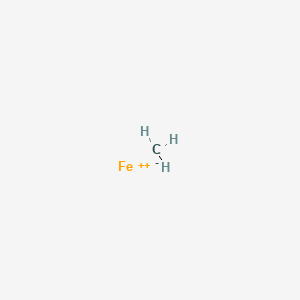
Carbanide;iron(2+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbanide;iron(2+), also known as iron carbide, is a compound consisting of iron and carbon. It is an important material in various fields due to its unique properties, such as high hardness, magnetic characteristics, and chemical stability. This compound is often encountered in the form of nanoparticles and has significant applications in both industrial and scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Carbanide;iron(2+) can be synthesized through various methods, including chemical vapor deposition, thermal decomposition, and sol-gel processes. One common method involves the reduction of iron salts with carbon-containing gases at high temperatures. For instance, iron chloride can be reduced with methane or carbon monoxide to produce iron carbide.
Industrial Production Methods: In industrial settings, iron carbide is typically produced through the carbothermic reduction of iron oxides. This process involves heating iron ore with carbon at high temperatures in a blast furnace. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions: Carbanide;iron(2+) undergoes various chemical reactions, including oxidation, reduction, and substitution. It is particularly reactive with oxygen, forming iron oxides and releasing carbon dioxide. In reduction reactions, it can be converted back to metallic iron and carbon.
Common Reagents and Conditions: Common reagents used in reactions with carbanide;iron(2+) include oxygen, hydrogen, and halogens. The reactions typically occur under controlled conditions, such as specific temperatures and pressures, to ensure the desired products are formed.
Major Products Formed: The major products formed from the reactions of carbanide;iron(2+) include iron oxides, metallic iron, and various carbon compounds. For example, oxidation with oxygen produces iron(III) oxide and carbon dioxide.
Applications De Recherche Scientifique
Carbanide;iron(2+) has a wide range of applications in scientific research. In chemistry, it is used as a catalyst in various reactions, including Fischer-Tropsch synthesis for producing hydrocarbons from carbon monoxide and hydrogen. In biology and medicine, iron carbide nanoparticles are explored for their potential in magnetic resonance imaging (MRI) and targeted drug delivery due to their magnetic properties. In industry, it is used in the production of hard and wear-resistant materials, such as cutting tools and abrasives.
Mécanisme D'action
The mechanism by which carbanide;iron(2+) exerts its effects is primarily through its interaction with other molecules and compounds. In catalytic applications, it facilitates the breaking and forming of chemical bonds, thereby speeding up reactions. Its magnetic properties are utilized in medical imaging and targeted therapies, where the nanoparticles can be directed to specific sites in the body using external magnetic fields.
Comparaison Avec Des Composés Similaires
Carbanide;iron(2+) can be compared with other iron-containing compounds, such as iron oxides and iron nitrides. While iron oxides are widely used for their magnetic properties and stability, iron carbide offers higher hardness and wear resistance. Iron nitrides, on the other hand, are known for their high thermal stability and are used in high-temperature applications. The unique combination of hardness, magnetic properties, and chemical stability makes carbanide;iron(2+) a valuable material in various fields.
List of Similar Compounds:- Iron(III) oxide (Fe2O3)
- Iron(II) oxide (FeO)
- Iron nitride (Fe3N)
- Iron sulfide (FeS)
Propriétés
Numéro CAS |
90143-29-6 |
|---|---|
Formule moléculaire |
CH3Fe+ |
Poids moléculaire |
70.88 g/mol |
Nom IUPAC |
carbanide;iron(2+) |
InChI |
InChI=1S/CH3.Fe/h1H3;/q-1;+2 |
Clé InChI |
PWHUHOKYCAPXIB-UHFFFAOYSA-N |
SMILES canonique |
[CH3-].[Fe+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


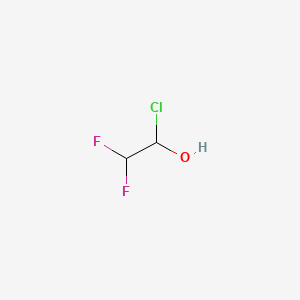
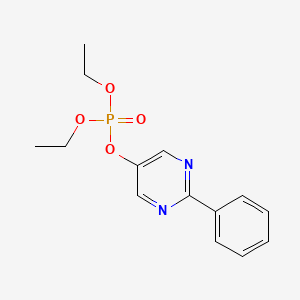
![Silane, [(1-methoxy-2-methylcyclopropyl)oxy]trimethyl-](/img/structure/B14355908.png)
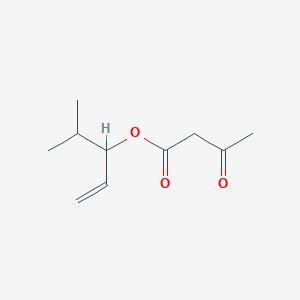
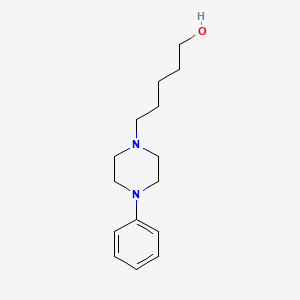
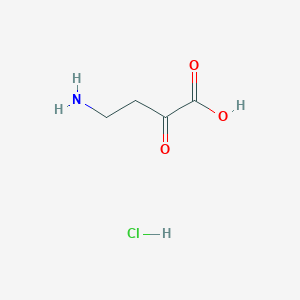

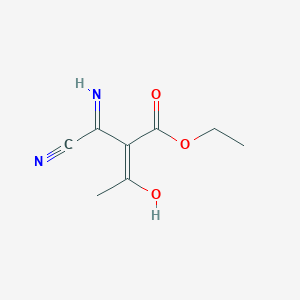
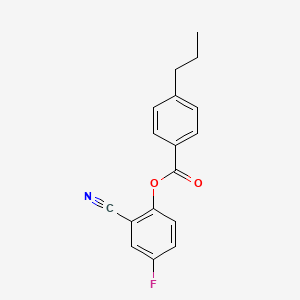
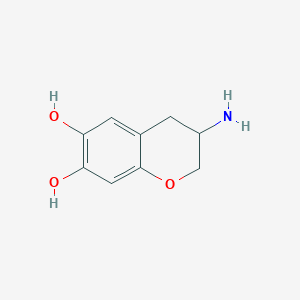
![N-[1-(4-Cyanophenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide](/img/structure/B14355959.png)
